Scaffold-Specific Potency Enhancement: PrP vs. PP Scaffold for CpCDPK1 Inhibition
When identical substituents are attached to the 7H-pyrrolo[2,3-d]pyrimidine (PrP) scaffold versus the 1H-pyrazolo[3,4-d]pyrimidine (PP) scaffold, the PrP scaffold can rescue and enhance potency that was diminished on the PP scaffold [1]. This scaffold-specific efficacy divergence demonstrates that the PrP core is not pharmacologically interchangeable with the closely related PP core [1].
| Evidence Dimension | CpCDPK1 enzyme inhibitory potency (scaffold comparison) |
|---|---|
| Target Compound Data | PrP-based analogs showed notably enhanced efficacy with certain substituents [1] |
| Comparator Or Baseline | PP-based analogs with identical substituents showed reduced CpCDPK1 potency [1] |
| Quantified Difference | Enhanced efficacy (qualitative observation of potency rescue) |
| Conditions | In vitro CpCDPK1 enzyme inhibition assay |
Why This Matters
This scaffold-dependent potency divergence establishes that the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core provides a distinct SAR landscape that cannot be replicated by the pyrazolopyrimidine analog, making it a non-substitutable building block for kinase inhibitor development.
- [1] Hulverson MA, Choi R, Arnold SLM, et al. 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Based Inhibitors of Calcium Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Based Inhibitors. ACS Infect Dis. 2018;4(4):516-522. View Source
